Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound known for its potential applications in various scientific fields. Its structure includes a combination of benzamide, thiadiazole, and ethyl ester functional groups, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves a multi-step process:
Synthesis of 5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazole:
Starting with 5-chloro-2-methoxybenzoic acid, it's converted to its corresponding acyl chloride using thionyl chloride.
The acyl chloride is then reacted with thiosemicarbazide under acidic conditions to yield the thiadiazole ring.
Formation of thioacetamido linkage:
The thiadiazole derivative is treated with chloroacetic acid in the presence of a base to form the thioacetamido intermediate.
Final coupling reaction:
The thioacetamido intermediate is then reacted with ethyl 4-aminobenzoate under reflux conditions to yield the final product.
Industrial Production Methods
For industrial production, scaling up these reactions requires optimization of reaction conditions, including temperature control, solvent choice, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The compound can undergo oxidative cleavage, especially at the sulfur-containing thiadiazole ring.
Reduction:
The nitro groups, if present, can be reduced to amines using common reducing agents like sodium dithionite.
Substitution:
The compound can participate in nucleophilic substitution reactions, particularly at the chloride position.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalyst Development: Used as a ligand in coordination chemistry to develop new catalytic systems.
Analytical Chemistry: Employed in the development of sensors for detecting specific ions or molecules.
Biology
Drug Design: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Molecular Probes: Used in labeling and imaging studies to track biological processes.
Medicine
Antimicrobial Agents: Explored for its antibacterial and antifungal properties.
Anti-cancer Research: Evaluated for cytotoxic activity against various cancer cell lines.
Industry
Polymer Chemistry: Utilized in the synthesis of novel polymers with specific properties.
Material Science: Studied for its potential use in the development of advanced materials with unique electrical or thermal properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The benzamide moiety may interact with proteins or enzymes, affecting their function. The thiadiazole ring can engage in redox reactions, influencing cellular oxidative states. Pathways involved include inhibition of enzymatic activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Ethyl 4-(2-((5-(5-bromo-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Ethyl 4-(2-((5-(5-chloro-3-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Uniqueness
Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to the specific combination of functional groups that confer unique chemical reactivity and biological activity. Its distinct structure allows for diverse applications across different fields, making it a compound of significant interest in scientific research.
And there you have it! This compound is nothing short of fascinating, weaving its way through multiple scientific realms. What are your thoughts?
Biological Activity
Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H19ClN2O6S, with a molecular weight of approximately 426.87 g/mol. Its structure includes a thiadiazole moiety, which is often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzamide with thiadiazole derivatives, followed by acylation and esterification processes. The detailed synthetic pathway can be summarized as follows:
- Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole ring.
- Acylation : The thiadiazole is then acylated with appropriate acyl chlorides.
- Esterification : Finally, the compound is esterified to yield this compound.
Antimicrobial Activity
Studies have shown that compounds containing thiadiazole and benzamide moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds structurally similar to this compound have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Activity (IC50 µM) |
---|---|---|
Compound A | Salmonella typhi | 10.5 |
Compound B | Bacillus subtilis | 8.7 |
Case Studies
- Study on Thiadiazole Derivatives : A study highlighted the antibacterial efficacy of various thiadiazole derivatives, suggesting that modifications in the side chains significantly affect activity levels . this compound could potentially exhibit similar trends.
- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of related compounds to target proteins involved in bacterial resistance mechanisms. These studies suggest that structural modifications can enhance binding interactions .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(5-chloro-2-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O5S2/c1-3-31-19(29)12-4-7-14(8-5-12)23-17(27)11-32-21-26-25-20(33-21)24-18(28)15-10-13(22)6-9-16(15)30-2/h4-10H,3,11H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTLUQBFRPUBFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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